6-Bromo-5-methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone family. This compound features a bromine atom at the 6-position and a methyl group at the 5-position of the pyridazine ring, which contributes to its unique chemical properties and potential biological activities. Pyridazinones are known for their diverse pharmacological activities, making them of interest in medicinal chemistry.
The synthesis and characterization of 6-bromo-5-methylpyridazin-3(2H)-one have been documented in various scientific studies, particularly those focusing on the development of new medicinal compounds and their synthetic methodologies. The compound has been synthesized through various methods involving different reagents and conditions, as detailed in the literature .
6-Bromo-5-methylpyridazin-3(2H)-one is classified as a pyridazinone, which is a type of nitrogen-containing heterocycle. Its structure consists of a six-membered ring containing two nitrogen atoms and one carbonyl group, characteristic of pyridazinones. The presence of the bromine substituent classifies it further as a halogenated derivative.
The synthesis of 6-bromo-5-methylpyridazin-3(2H)-one typically involves several key steps:
The synthesis often requires careful control of temperature and reaction times to optimize yields and purity. For example, refluxing with potassium hydroxide in ethanol has been shown to yield high-purity products .
6-Bromo-5-methylpyridazin-3(2H)-one can participate in various chemical reactions:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions. Catalysts such as palladium complexes are often used to enhance reaction efficiency in coupling processes.
The mechanism of action for compounds like 6-bromo-5-methylpyridazin-3(2H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, its derivatives have shown activity as agonists for specific receptors, influencing cellular pathways related to inflammation or cancer .
Studies have indicated that modifications at the 5 and 6 positions can significantly alter biological activity, suggesting that these sites are critical for interaction with target proteins.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
6-Bromo-5-methylpyridazin-3(2H)-one has several applications in scientific research:
6-Bromo-5-methylpyridazin-3(2H)-one (CAS: 1823357-69-2, 1123169-25-4; MW: 189.01 g/mol; C₅H₅BrN₂O) is a brominated heterocyclic compound featuring a pyridazinone core—a six-membered ring with two adjacent nitrogen atoms. This scaffold combines the inherent dipole moment (µ = 4.22) and π-deficient character of pyridazine with the strategic positioning of bromine at C6 and methyl at C5. These features confer unique reactivity and binding properties, making it a pivotal structure in drug design and synthetic chemistry. Its bromine atom serves as a versatile handle for metal-catalyzed cross-couplings, while the lactam moiety enables hydrogen bonding with biological targets [1] [7] [9].
Pyridazin-3(2H)-one derivatives are privileged scaffolds in drug discovery due to their broad bioactivity and capacity for bioisosteric replacement of benzene, pyridine, or pyrimidine rings. The 6-bromo-5-methyl derivative specifically enhances target affinity and pharmacokinetic profiles by balancing lipophilicity and polarity [9].
Recent studies highlight pyridazinones as potent antihypertensive agents. In 2025, derivatives synthesized from 6-aryl-substituted pyridazinones demonstrated exceptional vasorelaxation in rat aortic rings. Compounds like 4f, 4h, 5d, and 5e (bearing thiosemicarbazide or triazole side chains) exhibited EC₅₀ values of 0.0117–0.0025 μM, surpassing reference drugs hydralazine (EC₅₀ = 18.21 μM) and nitroglycerin (EC₅₀ = 0.1824 μM). These analogs also upregulated endothelial nitric oxide synthase (eNOS) mRNA expression by 25–140% and increased aortic nitric oxide (NO) levels by 35–186%, validating their mechanism as NO-mediated vasodilators [5].
Table 1: Vasorelaxant Activity of Pyridazinone Derivatives
Compound | EC₅₀ (μM) | eNOS mRNA Upregulation (%) | NO Increase (%) |
---|---|---|---|
4f | 0.0136 | 25.0 | 35.7 |
4h | 0.0117 | 54.9 | 84.0 |
5d | 0.0053 | 83.6 | 135.7 |
5e | 0.0025 | 140.3 | 186.5 |
Hydralazine | 18.2100 | - | - |
Nitroglycerin | 0.1824 | - | - |
Data sourced from in vitro studies on rat thoracic aorta [5].
Pyridazinones serve as cores in kinase inhibitors and epigenetic modulators. Brominated analogs like 6-bromo-5-methylpyridazin-3(2H)-one enable late-stage diversification to target:
The bromine atom facilitates Suzuki couplings or aminocarbonylations to introduce pharmacophores that enhance target selectivity and potency [7] [9].
The C–Br bond in 6-bromo-5-methylpyridazin-3(2H)-one exhibits exceptional reactivity in metal-catalyzed cross-couplings, enabling efficient derivatization at C6. This positions the compound as a multifunctional synthetic linchpin [6] [7].
Palladium-mediated reactions leverage the bromine for C–C or C–heteroatom bond formation:
This bromopyridazinone serves as a precursor to fused polyheterocycles:
Table 2: Synthetic Applications of 6-Bromo-5-methylpyridazin-3(2H)-one
Reaction Type | Conditions | Products | Application |
---|---|---|---|
Aminocarbonylation | Pd(OAc)₂, CO, piperidine, DMF, 25°C | 6-(Piperidinecarboxamide) derivatives | Kinase inhibitor precursors |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | 6-Arylpyridazinones | Anticancer scaffolds |
Cyclization | Glyoxylic acid, THF, then NH₂NH₂ | Tetrahydroisoquinoline carboxylates | Neuroactive intermediates |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: